2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane
Overview
Description
(1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane is an organic compound with a unique stereochemistry. This compound is a cyclohexane derivative, characterized by the presence of an isopropyl group, a methoxy group, and a methyl group attached to the cyclohexane ring. The specific stereochemistry (1S,2S) indicates the spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane typically involves stereoselective reactions to ensure the correct spatial arrangement of the substituents. One common method is the hydrogenation of a precursor compound using chiral catalysts. For example, the Noyori-type catalysts, which are ruthenium complexes with chiral ligands, can be used for the regiospecific transfer hydrogenation of suitable precursors . The reaction conditions often include mild temperatures and pressures to maintain the integrity of the stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired stereoisomer. The use of advanced chiral catalysts and optimized reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the methoxy group, yielding simpler hydrocarbons.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or ketones, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
(1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and stereoselective biological processes.
Medicine: It can serve as a precursor for the synthesis of pharmaceuticals with specific stereochemical requirements.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane exerts its effects depends on its interaction with molecular targets. The compound’s stereochemistry allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-isopropyl-2-methoxy-4-methylcyclohexane: The enantiomer of the compound with opposite stereochemistry.
(1S,2S)-1-isopropyl-2-hydroxy-4-methylcyclohexane: A similar compound with a hydroxyl group instead of a methoxy group.
(1S,2S)-1-isopropyl-2-methoxy-4-ethylcyclohexane: A derivative with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (1S,2S)-1-isopropyl-2-methoxy-4-methylcyclohexane lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-4-methyl-1-propan-2-ylcyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGJLPHFRJNJMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862694 | |
Record name | 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
81.00 °C. @ 10.50 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | 1-Menthyl methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
75326-21-5, 1565-76-0 | |
Record name | 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Menthyl methyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.